molecular formula C16H15NOS B11769264 3-Benzyl-2-phenylthiazolidin-4-one CAS No. 80353-43-1

3-Benzyl-2-phenylthiazolidin-4-one

Cat. No.: B11769264
CAS No.: 80353-43-1
M. Wt: 269.4 g/mol
InChI Key: LIDAKPFOOTZNRQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-phenylthiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-phenylthiazolidin-4-one typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-phenylthiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-2-phenylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-phenylthiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its unique pharmacological profile and make it a valuable compound for drug development .

Properties

CAS No.

80353-43-1

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

3-benzyl-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NOS/c18-15-12-19-16(14-9-5-2-6-10-14)17(15)11-13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

LIDAKPFOOTZNRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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